molecular formula C15H18Br2N4O2 B610762 SEL24-B489 CAS No. 1616359-00-2

SEL24-B489

Cat. No.: B610762
CAS No.: 1616359-00-2
M. Wt: 446.14 g/mol
InChI Key: UOUBCIJIWDLRGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: SEL-24 is synthesized through a multi-step chemical processThe final steps include the addition of a piperidine ring and an isopropyl group .

Industrial Production Methods: The industrial production of SEL-24 involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the compound, which is crucial for its effectiveness in clinical applications. The production methods are designed to be scalable and cost-effective, making SEL-24 accessible for widespread use in research and therapy .

Chemical Reactions Analysis

Types of Reactions: SEL-24 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of SEL-24 with modified functional groups, which can be further studied for their biological activity and therapeutic potential .

Scientific Research Applications

SEL-24 has a wide range of applications in scientific research, including:

Mechanism of Action

SEL-24 exerts its effects by inhibiting both PIM and FLT3 kinases. These kinases play crucial roles in cell proliferation, survival, and apoptosis. By targeting these kinases, SEL-24 disrupts the signaling pathways that promote cancer cell growth and survival. The inhibition of PIM kinases leads to decreased phosphorylation of downstream targets, such as ribosomal protein S6 and 4EBP1, which are involved in protein translation. Additionally, SEL-24 attenuates the activity of transcription factors like Myc and NFκB, further inhibiting cancer cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Comparison: SEL-24 is unique in its dual inhibition of both PIM and FLT3 kinases, whereas AZD1208 and AC220 target only one of these kinases. This dual inhibition provides a broader therapeutic effect, making SEL-24 more effective in treating cancers with complex signaling pathways. Additionally, SEL-24 has shown higher cellular activity and biomarker response compared to these selective inhibitors .

Properties

CAS No.

1616359-00-2

Molecular Formula

C15H18Br2N4O2

Molecular Weight

446.14 g/mol

IUPAC Name

5,6-dibromo-4-nitro-2-piperidin-4-yl-1-propan-2-ylbenzimidazole

InChI

InChI=1S/C15H18Br2N4O2/c1-8(2)20-11-7-10(16)12(17)14(21(22)23)13(11)19-15(20)9-3-5-18-6-4-9/h7-9,18H,3-6H2,1-2H3

InChI Key

UOUBCIJIWDLRGM-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC(=C(C(=C2N=C1C3CCNCC3)[N+](=O)[O-])Br)Br

Canonical SMILES

CC(C)N1C2=CC(=C(C(=C2N=C1C3CCNCC3)[N+](=O)[O-])Br)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SEL24 Hydrochloride;  SEL-24 Hydrochloride;  SEL 24 Hydrochloride;  SEL24 HCl;  SEL 24 HCl;  SEL-24 HCl;  SEL24B489 HCl;  SEL24 B489 HCl;  SEL24-B489 HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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